molecular formula C7H3BrClFO2 B2752123 6-Bromo-4-chloro-5-fluoro-1,3-benzodioxole CAS No. 1783357-86-7

6-Bromo-4-chloro-5-fluoro-1,3-benzodioxole

Cat. No.: B2752123
CAS No.: 1783357-86-7
M. Wt: 253.45
InChI Key: ZCGSLXUPVVIANP-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-5-fluoro-1,3-benzodioxole: is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzodioxole ring. The unique combination of these halogens imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Scientific Research Applications

Chemistry: 6-Bromo-4-chloro-5-fluoro-1,3-benzodioxole is used as a building block in organic synthesis. Its unique halogenation pattern makes it valuable for creating complex molecules through various chemical reactions .

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated benzodioxoles on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential medicinal properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical intermediates.

Safety and Hazards

The safety and hazards associated with 6-Bromo-4-chloro-5-fluoro-1,3-benzodioxole are not provided in the sources I found .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloro-5-fluoro-1,3-benzodioxole typically involves the halogenation of a benzodioxole precursor. One common method is the bromination of 1,3-benzodioxole-5-carboxaldehyde, followed by chlorination and fluorination steps. The reaction conditions often include the use of halogenating agents such as bromine, chlorine, and fluorine sources, along with appropriate solvents and catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-chloro-5-fluoro-1,3-benzodioxole can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or organometallic reagents can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Comparison with Similar Compounds

  • 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
  • 1-Bromo-3-chloro-5-fluorobenzene
  • 6-Bromopiperonal

Uniqueness: 6-Bromo-4-chloro-5-fluoro-1,3-benzodioxole is unique due to its specific combination of bromine, chlorine, and fluorine atoms on the benzodioxole ring. This unique halogenation pattern imparts distinct chemical properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

6-bromo-4-chloro-5-fluoro-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO2/c8-3-1-4-7(12-2-11-4)5(9)6(3)10/h1H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGSLXUPVVIANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC(=C(C(=C2O1)Cl)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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